molecular formula C13H20N2O B13637329 1-[2-(3-Methoxyphenyl)ethyl]piperazine

1-[2-(3-Methoxyphenyl)ethyl]piperazine

Cat. No.: B13637329
M. Wt: 220.31 g/mol
InChI Key: JNRYEINHOYYNMG-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs and bioactive molecules due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(3-Methoxyphenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Methoxyphenyl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(3-Methoxyphenyl)ethyl]piperazine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(3-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Comparison: 1-[2-(3-Methoxyphenyl)ethyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15/h2-4,11,14H,5-10H2,1H3

InChI Key

JNRYEINHOYYNMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2CCNCC2

Origin of Product

United States

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